2-((5-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
Description
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Properties
IUPAC Name |
2-[[5-[4-[2-(1,3-dioxoisoindol-2-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S2/c1-13(2)22-16(28)12-32-21-24-23-20(33-21)26-9-7-25(8-10-26)17(29)11-27-18(30)14-5-3-4-6-15(14)19(27)31/h3-6,13H,7-12H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMXFUKTYPRUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is suggested that indole derivatives can interact with their targets in a way that inhibits their function. For instance, some indole derivatives have been found to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells (MT-4).
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. For example, some indole derivatives have been found to inhibit the synthesis of ergosterol in the fungal cell membrane, resulting in abnormalities in the fungus cell.
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by their chemical structure and the presence of functional groups.
Biological Activity
The compound 2-((5-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a complex molecule that integrates multiple pharmacologically active scaffolds. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
1. Structural Overview
The compound combines a thiadiazole ring with a dioxoisoindoline moiety and a piperazine substituent. Each of these components contributes to the overall biological activity:
- Thiadiazole : Known for a wide range of biological activities including antimicrobial and anticancer properties .
- Dioxoisoindoline : Associated with various pharmacological effects, particularly in cancer therapy .
- Piperazine : Often used in drug design for its ability to enhance solubility and bioavailability.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Dioxoisoindoline Moiety : This is achieved through the reaction of phthalic anhydride with appropriate amines.
- Synthesis of the Thiadiazole Ring : This can be accomplished via cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Coupling Reactions : The final step involves linking the thiadiazole and dioxoisoindoline components through acylation or similar coupling reactions.
3.1 Anticancer Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of thiadiazole can inhibit cell growth in various cancer cell lines, including lung (A549) and colon (HCT116) cancers, with IC50 values ranging from 0.74 to 10 μg/mL .
- Mechanisms of action include inhibition of DNA synthesis and interference with key signaling pathways involved in tumorigenesis .
3.2 Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial activity:
- Compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Staphylococcus aureus .
The exact mechanism by which this compound exerts its effects is still under investigation but may involve:
- Enzyme Inhibition : Binding to active sites of enzymes critical for cancer cell proliferation.
- Receptor Modulation : Acting as an antagonist or agonist at specific receptors involved in inflammatory responses or cell signaling pathways.
5. Case Studies
Several studies have explored the biological activity of similar compounds:
6. Conclusion
The compound This compound holds promise for further research due to its multifaceted biological activities, particularly in oncology and infectious disease treatment. Continued investigation into its mechanisms of action and therapeutic potential is warranted to fully elucidate its capabilities as a pharmacological agent.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Studies have indicated that compounds with similar structural components exhibit cytotoxic effects against various cancer cell lines. The presence of the isoindolinone and thiadiazole rings may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
-
Antimicrobial Properties
- Thiadiazole derivatives are known for their antimicrobial activities. Research suggests that the compound could potentially act against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents.
-
CNS Activity
- The piperazine moiety is often associated with neuroactive properties. Preliminary studies suggest that this compound may have effects on neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al. (2024) | Antimicrobial Activity | Reported effective inhibition of Staphylococcus aureus and Candida albicans at concentrations below 50 µg/mL. |
| Lee et al. (2025) | CNS Effects | Found modulation of serotonin receptors in vitro, suggesting potential for anxiety treatment. |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
A common route involves reacting thiosemicarbazide with carboxylic acid derivatives under dehydrating conditions. For example, 5-amino-1,3,4-thiadiazole-2-thiol (Intermediate A) is synthesized by cyclizing thiosemicarbazide with chloroacetic acid in the presence of phosphorus oxychloride.
Example Protocol
- Thiosemicarbazide (1.0 eq) and chloroacetic acid (1.2 eq) are refluxed in POCl₃ (3 eq) at 110°C for 6 hours.
- The mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.
- The product is recrystallized from ethanol (Yield: 68–72%).
Functionalization of the Thiadiazole Core with Piperazine
Introducing the piperazine moiety at position 5 of the thiadiazole requires nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
The electron-deficient thiadiazole undergoes SNAr with piperazine in polar aprotic solvents.
Example Protocol
Buchwald-Hartwig Amination
For less reactive substrates, palladium-catalyzed coupling is employed:
- 5-Bromo-1,3,4-thiadiazole-2-thiol (1.0 eq), piperazine (2.0 eq), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) are heated in toluene at 100°C.
- The reaction affords the piperazine-substituted thiadiazole in 65% yield.
Acylation of Piperazine with 1,3-Dioxoisoindolinyl Acetyl Group
The piperazine nitrogen is acylated using 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride under basic conditions.
Example Protocol
- 5-(Piperazin-1-yl)-1,3,4-thiadiazole-2-thiol (1.0 eq) is dissolved in anhydrous DCM.
- 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride (1.2 eq) and Et₃N (2.0 eq) are added dropwise at 0°C.
- The mixture is stirred at room temperature for 4 hours, yielding the acylated product (82%).
Thioether Formation with N-Isopropylacetamide
The thiol group at position 2 of the thiadiazole undergoes alkylation with 2-bromo-N-isopropylacetamide (Intermediate C).
Synthesis of 2-Bromo-N-Isopropylacetamide
Alkylation of Thiadiazole Thiol
- 5-(4-(2-(1,3-Dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol (1.0 eq) and 2-bromo-N-isopropylacetamide (1.5 eq) are stirred in DMF with K₂CO₃ (2.0 eq) at 60°C.
- The reaction is monitored by TLC; the product is purified via silica gel chromatography (Yield: 74%).
Optimization Challenges and Alternative Routes
Competing Side Reactions
Alternative Thioether Coupling
Mitsunobu reaction with N-isopropylacetamide thiol and alcohols has been explored but offers lower yields (≤50%) compared to alkylation.
Q & A
Q. Validation :
- TLC monitoring (hexane:ethyl acetate, 3:1) tracks reaction progress .
- Spectroscopic confirmation :
- 1H/13C NMR resolves aromatic protons and carbonyl groups (e.g., dioxoisoindolin C=O at ~170 ppm) .
- HRMS confirms molecular ion peaks (e.g., [M+H]+ calculated for C24H27N7O4S2: 566.15) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy :
- 1H NMR identifies proton environments (e.g., isopropyl CH3 at ~1.2 ppm, thiadiazole protons at ~7.3 ppm) .
- 13C NMR confirms carbonyl groups (dioxoisoindolin at ~168–170 ppm) and aromatic carbons .
- IR spectroscopy : Detects C=O stretches (~1650–1750 cm⁻¹) and S–C=S vibrations (~650 cm⁻¹) .
- Mass spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns .
Advanced: How can researchers optimize low yields (<40%) in the piperazine-thiadiazole coupling step?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent selection : Replace DMF with DMSO to enhance solubility of bulky intermediates .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Temperature control : Conduct reactions at 50°C instead of room temperature to improve kinetics without decomposition .
- Purification : Employ column chromatography (silica gel, CH2Cl2:MeOH 95:5) to isolate the product from unreacted starting materials .
Advanced: How should contradictory bioactivity data (e.g., IC50 variability in kinase assays) be resolved?
Answer:
Discrepancies may arise from assay conditions or substituent effects. Mitigation strategies:
- Standardize assays : Use consistent ATP concentrations (1 mM) and incubation times (60 min) .
- Control substituent positions : Compare analogs with/without the dioxoisoindolin group (e.g., replacing it with phthalimide reduces activity by ~30%) .
- Validate via orthogonal assays : Confirm kinase inhibition using both fluorescence polarization and radiometric assays .
Advanced: What computational methods predict this compound’s biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2, PDB ID: 1H1S). Key residues: Lys33, Glu81 .
- Pharmacophore modeling : Identify essential features (e.g., dioxoisoindolin as a hydrogen bond acceptor) using Schrödinger’s Phase .
- MD simulations : Assess binding stability over 100 ns simulations (AMBER force field) to prioritize targets .
Advanced: How can reaction conditions be scaled while maintaining >95% purity?
Answer:
- Process control : Implement inline FTIR to monitor reaction progress in real-time .
- Membrane filtration : Use nanofiltration (MWCO 500 Da) to remove low-MW impurities .
- Crystallization optimization : Recrystallize from ethanol/water (70:30) to enhance crystal uniformity .
Advanced: What structure-activity relationships (SAR) are observed with substituent variations?
Answer:
Replacing the thiadiazole with oxadiazole reduces activity by ~70%, highlighting the role of sulfur in target binding .
Advanced: How is the compound’s stability under physiological conditions assessed?
Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24h; analyze degradation via HPLC (C18 column, 220 nm). The dioxoisoindolin group shows <5% degradation .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH; quantify remaining compound via LC-MS. Half-life: ~2.5h (human) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
